molecular formula C6H7NO4 B12863307 2,5-Dioxopyrrolidin-3-yl acetate

2,5-Dioxopyrrolidin-3-yl acetate

Cat. No.: B12863307
M. Wt: 157.12 g/mol
InChI Key: KRXMGHKXMIMNNT-UHFFFAOYSA-N
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Description

2,5-Dioxopyrrolidin-3-yl acetate is an organic compound with the molecular formula C₆H₇NO₄. It is a derivative of pyrrolidine and is characterized by the presence of two oxo groups at positions 2 and 5 of the pyrrolidine ring, and an acetate group at position 3. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,5-Dioxopyrrolidin-3-yl acetate can be synthesized through several methods. One common synthetic route involves the reaction of pyrrolidine with acetic anhydride in the presence of a catalyst. The reaction typically proceeds under mild conditions, with the formation of the acetate group at position 3 of the pyrrolidine ring.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch reactions. The process may include the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis while minimizing the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

2,5-Dioxopyrrolidin-3-yl acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used to replace the acetate group under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketones, while reduction can produce diols. Substitution reactions can result in a variety of functionalized pyrrolidine derivatives.

Scientific Research Applications

2,5-Dioxopyrrolidin-3-yl acetate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a precursor in the development of pharmaceutical agents.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2,5-dioxopyrrolidin-3-yl acetate exerts its effects involves interactions with various molecular targets. The compound can act as an inhibitor of specific enzymes, thereby modulating biochemical pathways. For instance, it may inhibit enzymes involved in the synthesis of nucleic acids or proteins, leading to its potential use as an antimicrobial or anticancer agent.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-oxo-2-(2,5-dioxopyrrolidin-3-yl)butanoate: This compound shares a similar pyrrolidine core but has different substituents, leading to distinct chemical properties and applications.

    Benzyl 2,5-dioxopyrrolidin-1-yl carbonate: Another related compound with a pyrrolidine ring, used in different chemical contexts.

Uniqueness

2,5-Dioxopyrrolidin-3-yl acetate is unique due to its specific structural arrangement, which imparts distinct reactivity and potential biological activity. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and research.

Properties

Molecular Formula

C6H7NO4

Molecular Weight

157.12 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-3-yl) acetate

InChI

InChI=1S/C6H7NO4/c1-3(8)11-4-2-5(9)7-6(4)10/h4H,2H2,1H3,(H,7,9,10)

InChI Key

KRXMGHKXMIMNNT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1CC(=O)NC1=O

Origin of Product

United States

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